molecular formula C13H14N2O4S B10979542 6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10979542
M. Wt: 294.33 g/mol
InChI Key: AACITVHMYNGILC-UHFFFAOYSA-N
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Description

6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with a carboxylic acid group and a thiophene ring bearing a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. For example, it has been studied in the context of fatty acid-binding proteins, where it can influence lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[(3-Carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbamoyl group on the thiophene ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

6-[(3-carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C13H14N2O4S/c14-10(16)9-5-6-20-12(9)15-11(17)7-3-1-2-4-8(7)13(18)19/h1-2,5-8H,3-4H2,(H2,14,16)(H,15,17)(H,18,19)

InChI Key

AACITVHMYNGILC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=C(C=CS2)C(=O)N)C(=O)O

Origin of Product

United States

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